4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride
Overview
Description
4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to produce the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the amino groups play crucial roles in these interactions. The compound can inhibit or activate certain pathways, leading to various biological effects. Detailed studies have shown that it can modulate enzyme activity and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Procainamide: A well-known antiarrhythmic agent with a similar aminoethylbenzamide structure.
Metoclopramide: Another compound with a similar structure, used as an antiemetic.
Uniqueness
4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-[2-[[4-(diethylamino)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2.ClH/c1-3-22(4-2)13-7-5-12(6-8-13)11-18-9-10-19-16(23)14-15(17)21-24-20-14;/h5-8,18H,3-4,9-11H2,1-2H3,(H2,17,21)(H,19,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVOVKJHCTMTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCNC(=O)C2=NON=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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